1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole
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Overview
Description
1-Isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound that has garnered significant interest in the fields of chemistry, biology, and material science. This compound is part of the imidazo[1,2-b]pyrazole family, known for their diverse bioactivities, including antimicrobial, anticancer, and anti-inflammatory properties . The unique structure of this compound makes it a potential candidate for various scientific and industrial applications.
Preparation Methods
The synthesis of 1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole involves several steps, typically starting with the preparation of the imidazo[1,2-b]pyrazole scaffold. One common method involves the selective functionalization of the scaffold using a Br/Mg-exchange, followed by regioselective magnesiations and zincations with TMP-bases (2,2,6,6-tetramethylpiperidyl), and trapping reactions with various electrophiles . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazo[1,2-b]pyrazole scaffold.
Scientific Research Applications
1-Isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Its potential therapeutic effects are being explored in various medical research fields.
Industry: The compound is used in the development of new materials, including dyes and catalysts.
Mechanism of Action
The mechanism of action of 1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membranes. The anticancer properties could be attributed to the induction of apoptosis or inhibition of cell proliferation pathways .
Comparison with Similar Compounds
1-Isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole can be compared with other similar compounds, such as:
1H-imidazo[1,2-b]pyrazole: The parent compound with a similar core structure but different substituents.
Indole derivatives: These compounds share some structural similarities and bioactivities but differ in solubility and metabolic stability.
The uniqueness of this compound lies in its specific substituents, which can enhance its solubility and bioactivity compared to other similar compounds .
Biological Activity
1-Isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound with significant biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by a pyrazole ring fused to an imidazole moiety, with an isobutyl group and a methyl group at specific positions. Its molecular formula is C11H14N4, and it has a molecular weight of approximately 220.27 g/mol. The carbonitrile functional group at the 7-position enhances its reactivity and biological activity.
Antimicrobial Properties
This compound has been studied for its antimicrobial properties, demonstrating efficacy against various bacterial strains. Its mechanism likely involves interaction with specific enzymes and receptors that are crucial for microbial growth. Studies indicate that the compound can disrupt bacterial cell membranes, leading to cell lysis and death .
Anticancer Activity
The compound's anticancer properties have been explored extensively. It has shown promise in inhibiting the proliferation of cancer cells across multiple types, including:
- Lung Cancer
- Breast Cancer (MDA-MB-231)
- Liver Cancer (HepG2)
- Colorectal Cancer
In vitro studies have reported that this compound induces apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound inhibits key enzymes involved in cancer cell signaling and microbial resistance mechanisms.
- Receptor Modulation : It may modulate receptor activities that are essential for cancer cell survival and microbial growth.
Study on Anticancer Effects
A study published in ACS Omega examined the effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell growth in HepG2 and MDA-MB-231 cells, with IC50 values demonstrating its potential as an effective anticancer agent .
Antimicrobial Activity Assessment
Research conducted on the antimicrobial properties revealed that this compound exhibits strong activity against Gram-positive and Gram-negative bacteria. The mechanism involves disrupting the integrity of bacterial membranes, leading to leakage of cellular contents and eventual cell death .
Comparative Analysis with Related Compounds
Compound Name | Molecular Formula | Key Features |
---|---|---|
1-Methyl-1H-imidazo[1,2-b]pyrazole | C8H10N4 | Lacks isobutyl group; shows similar bioactivity |
1-Isobutyl-6-methylimidazo[1,2-b]pyrazole | C11H13N3 | Similar structure but different functional groups |
1-Isobutyl-6-methylimidazo[1,2-b]pyrazole-7-carboxylic acid | C11H13N3O2 | Contains carboxylic acid group; varies in solubility |
The comparative analysis highlights how structural modifications impact the biological activity of related compounds.
Properties
IUPAC Name |
6-methyl-1-(2-methylpropyl)imidazo[1,2-b]pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-8(2)7-12-4-5-13-10(12)6-9(3)11-13/h4-6,8H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUPLBWUYJNOEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN(C2=C1)CC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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